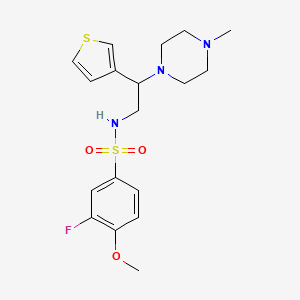

3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O3S2/c1-21-6-8-22(9-7-21)17(14-5-10-26-13-14)12-20-27(23,24)15-3-4-18(25-2)16(19)11-15/h3-5,10-11,13,17,20H,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXKTIRUMYLLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the benzenesulfonamide core: This step might involve the sulfonation of a fluorinated methoxybenzene derivative.

Introduction of the piperazine moiety: This could be achieved through nucleophilic substitution reactions.

Attachment of the thiophene group: This might involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperazine moieties.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: The fluorine atom on the benzene ring could be a site for nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with its target.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Structure and Substituents

The benzenesulfonamide core is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key structural variations among analogues include:

Substituents on the aromatic ring :

- The target compound has 3-fluoro and 4-methoxy groups, which enhance electron-withdrawing effects and solubility, respectively.

- describes a benzo[b]thiophene-sulfonamide derivative with 5-chloro and 3-methyl substituents, offering increased lipophilicity and steric bulk compared to the target .

- features a benzenesulfonamide with a 3-trifluoromethyl group, which significantly elevates hydrophobicity and metabolic resistance .

N-Substituent variations :

- The target’s 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl side chain combines a basic piperazine (enhancing solubility and target binding) with a thiophene (improving π-π interactions).

- reports a benzamide derivative with a 2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy chain, where the piperazine is para-substituted with a chlorophenyl group, increasing steric hindrance and receptor selectivity .

- includes a trifluoromethanesulfonamide with a chromane-thiophene-piperazine hybrid side chain, emphasizing conformational rigidity for target engagement .

Table 1: Structural Comparison

Functional Properties

- Lipophilicity : The fluorine and thiophene groups increase logP, while the methoxy and piperazine improve aqueous solubility.

- Bioactivity : Piperazine-containing sulfonamides (e.g., ) often target serotonin receptors or kinases, suggesting the compound may share similar mechanisms .

- Metabolic Stability : The 4-methylpiperazine may reduce hepatic clearance compared to unsubstituted piperazines .

Biological Activity

3-Fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, identified by its CAS number 946356-85-0, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 413.5 g/mol. The structure includes a fluorine atom, a methoxy group, a piperazine ring, and a thiophene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄FN₃O₃S |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 946356-85-0 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with protein synthesis and disrupting nucleic acid synthesis pathways. This dual action suggests potential effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and enterococci.

- Minimum Inhibitory Concentration (MIC) : In studies, the MIC values for this compound against common pathogens were found to be in the range of 15.625–62.5 μM for Staphylococcus aureus and 62.5–125 μM for Enterococcus faecalis, demonstrating its potency compared to standard antibiotics like ciprofloxacin .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on MRSA Biofilms : A study reported that the compound inhibited MRSA biofilm formation at concentrations as low as 0.007 mg/mL, indicating strong antibiofilm activity . This is crucial as biofilms contribute to chronic infections and resistance to treatment.

- Comparative Efficacy : When compared to other antimicrobial agents, the compound showed superior activity against specific bacterial strains, outperforming traditional antibiotics in both MIC values and biofilm inhibition metrics .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Antifungal Activity : While primarily studied for its antibacterial properties, preliminary data suggest moderate antifungal effects against species such as Candida albicans, with MIC values indicating potential for further exploration in antifungal therapy .

- Selectivity for Receptors : The compound has also been evaluated for its selectivity towards dopamine receptors, particularly D3 receptors, which may offer insights into its potential use in neuropharmacology .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. Key parameters include:

- Solvents : Ethanol or dimethyl sulfoxide (DMSO) under reflux to enhance reaction efficiency .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation.

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct minimization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm sulfonamide linkage, fluorine substitution, and piperazine/thiophene moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases.

Q. How can researchers optimize yield during the final coupling step?

- Methodological Answer :

- Stoichiometry : Use a 1.2:1 molar ratio of the benzenesulfonyl chloride intermediate to the amine derivative to ensure complete reaction.

- pH Control : Maintain slightly basic conditions (pH 8–9) with triethylamine to deprotonate the amine and facilitate nucleophilic attack.

- Reaction Monitoring : TLC or LC-MS at 30-minute intervals to track progress and terminate the reaction at ~90% conversion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true binding from artifactual inhibition .

- Structural Analysis : Perform co-crystallization with the target protein (e.g., kinase or GPCR) to confirm binding mode discrepancies .

- Meta-Analysis : Compare datasets across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific off-target effects .

Q. How does the fluorophenyl group influence target binding affinity and selectivity?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the fluorine atom and hydrophobic pockets in the target protein .

- SAR Studies : Synthesize analogs with -Cl, -Br, or -CF substitutions at the 3-position to quantify lipophilicity (LogP) and potency relationships .

- Free Energy Calculations : MM-GBSA analysis to compare binding energies of fluorinated vs. non-fluorinated derivatives .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to identify off-targets .

- Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseScan) to map selectivity .

- Metabolomics : LC-MS-based untargeted metabolomics to track downstream pathway perturbations (e.g., ATP depletion in cancer cells) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the piperazine nitrogen for pH-dependent solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to improve bioavailability in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.